molecular formula C19H21FN4OS B283563 N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine

N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B283563
M. Wt: 372.5 g/mol
InChI Key: VKXAOBAWGKGGBZ-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxybenzyl, fluorobenzyl, and triazole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

    Introduction of the Ethoxybenzyl Group: This step involves the reaction of the triazole intermediate with 2-ethoxybenzyl chloride under basic conditions.

    Introduction of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 2-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethoxybenzyl and fluorobenzyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine
  • N-(2-ethoxybenzyl)-3-[(2-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine

Uniqueness

N-(2-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both ethoxy and fluorobenzyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H21FN4OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H21FN4OS/c1-3-25-18-11-7-5-8-15(18)12-21-24-14(2)22-23-19(24)26-13-16-9-4-6-10-17(16)20/h4-11,21H,3,12-13H2,1-2H3

InChI Key

VKXAOBAWGKGGBZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNN2C(=NN=C2SCC3=CC=CC=C3F)C

Canonical SMILES

CCOC1=CC=CC=C1CNN2C(=NN=C2SCC3=CC=CC=C3F)C

Origin of Product

United States

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